molecular formula C25H30N2O5 B14779633 2-[2-[[1-ethoxy-1-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid

2-[2-[[1-ethoxy-1-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid

Cat. No.: B14779633
M. Wt: 443.5 g/mol
InChI Key: JSDRRTOADPPCHY-NPMXJOAUSA-N
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Description

2-[2-[[1-ethoxy-1-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid is a complex organic compound It features a unique structure with deuterium atoms, which are isotopes of hydrogen, incorporated into the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[[1-ethoxy-1-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid typically involves multiple steps. The starting materials are often commercially available or can be synthesized through known methods. The key steps include:

    Formation of the Isoquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Deuterated Phenyl Group: This step involves the incorporation of deuterium atoms into the phenyl ring, which can be done using deuterated reagents.

    Coupling Reactions: The final steps involve coupling the deuterated phenyl group with the isoquinoline core using peptide coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique deuterated structure makes it valuable in studying reaction mechanisms and kinetics through isotopic labeling.

Biology

In biological research, the compound can be used to study enzyme interactions and metabolic pathways. The deuterium atoms can provide insights into hydrogen bonding and isotope effects in biological systems.

Medicine

In medicinal chemistry, the compound’s structure suggests potential applications as a drug candidate. Its isoquinoline core is a common motif in many pharmacologically active compounds, and the deuterated phenyl ring could enhance metabolic stability and reduce toxicity.

Industry

In the industrial sector, the compound could be used in the development of advanced materials, such as polymers with enhanced properties due to the presence of deuterium.

Mechanism of Action

The mechanism of action of 2-[2-[[1-ethoxy-1-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The deuterium atoms could influence the compound’s binding affinity and metabolic stability, potentially leading to prolonged activity and reduced side effects.

Comparison with Similar Compounds

Similar Compounds

    2-[2-[[1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid: Similar structure but without deuterium atoms.

    2-[2-[[1-methoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid: Similar structure with a methoxy group instead of an ethoxy group.

Uniqueness

The incorporation of deuterium atoms into the phenyl ring makes 2-[2-[[1-ethoxy-1-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid unique. This isotopic labeling can significantly alter the compound’s physical and chemical properties, such as its metabolic stability and reaction kinetics, making it a valuable tool in various scientific research applications.

Properties

Molecular Formula

C25H30N2O5

Molecular Weight

443.5 g/mol

IUPAC Name

2-[2-[[1-ethoxy-1-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid

InChI

InChI=1S/C25H30N2O5/c1-3-32-25(31)21(14-13-18-9-5-4-6-10-18)26-17(2)23(28)27-16-20-12-8-7-11-19(20)15-22(27)24(29)30/h4-12,17,21-22,26H,3,13-16H2,1-2H3,(H,29,30)/i4D,5D,6D,9D,10D

InChI Key

JSDRRTOADPPCHY-NPMXJOAUSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CCC(C(=O)OCC)NC(C)C(=O)N2CC3=CC=CC=C3CC2C(=O)O)[2H])[2H]

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3=CC=CC=C3CC2C(=O)O

Origin of Product

United States

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